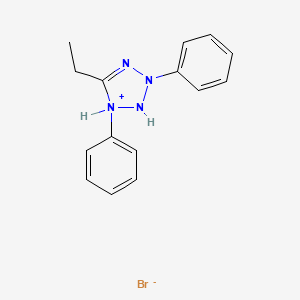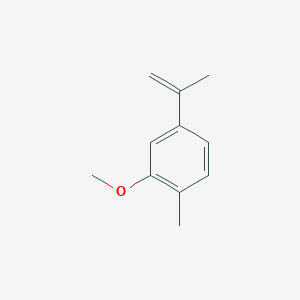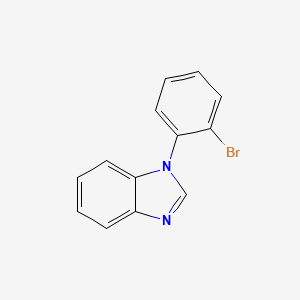
4-Methoxyphenyl 2-iodo-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2-iodo-3-methylbutanoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of a methoxyphenyl group, an iodine atom, and a methylbutanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Methoxyphenyl 2-iodo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-iodo-3-methylbutanoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
4-Methoxyphenyl 2-iodo-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2-iodo-3-methylbutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxyphenyl 2-iodo-3-methylbutanoate include:
4-Methoxyphenyl 2-bromo-3-methylbutanoate: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties.
4-Methoxyphenyl 2-chloro-3-methylbutanoate: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart.
4-Methoxyphenyl 2-fluoro-3-methylbutanoate: The fluorine atom imparts different electronic properties, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.
Eigenschaften
Molekularformel |
C12H15IO3 |
|---|---|
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C12H15IO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
InChI-Schlüssel |
ZIBJSARKWRYTSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)



![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)


![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
